Nybomycin - 26326-47-6

Nybomycin

Catalog Number: EVT-472721
CAS Number: 26326-47-6
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nybomycin is an aromatic alcohol and a member of quinolines.
Source and Classification

Nybomycin is primarily produced by marine-derived Streptomyces species, such as Streptomyces sp. AD-3-6. This organism has been shown to produce various nybomycin analogs, including new variants like nybomycin B, C, and D, alongside the well-known nybomycin itself. The compound is classified as an antibiotic and is part of a broader category known as "reverse antibiotics," which are designed to target resistant bacterial strains more effectively .

Synthesis Analysis

The synthesis of nybomycin involves complex biosynthetic pathways that have been elucidated through genetic and biochemical studies. The initial steps in its biosynthesis include the shikimate pathway, where 3-deoxy-D-arabino-hept-2-ulosonate 7-phosphate is synthesized from phosphoenolpyruvate and D-erythrose 4-phosphate. Key enzymes involved include:

  • DAHP synthase: Catalyzes the first reaction in the shikimate pathway.
  • Chorismate synthase: Converts DAHP into chorismate.
  • N-acetyltransferase: Attaches acetoacetate units to amino groups during later stages.
Molecular Structure Analysis

The molecular structure of nybomycin is characterized by a pyrido[3,2-g]quinoline-2,8(1H,9H)-dione core. Its structure includes multiple functional groups that contribute to its biological activity. Notably, it possesses:

  • A pyridone ring system.
  • Exocyclic substituents that vary among different analogs.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to confirm the structural characteristics and elucidate the relationships between various nybomycin derivatives .

Chemical Reactions Analysis

Nybomycin participates in several chemical reactions that are crucial for its biological activity:

  1. Hydroxylation: Catalyzed by hydroxylases, this reaction modifies the compound's functional groups, enhancing its interaction with biological targets.
  2. Methylation: Involves the transfer of methyl groups to nitrogen atoms within the pyridone rings, affecting solubility and reactivity.
  3. Cyclization: The formation of oxazoline rings through cyclization reactions contributes to the stability and bioactivity of the compound.

These reactions are integral to both the natural biosynthesis of nybomycin and synthetic modifications aimed at improving its efficacy against resistant bacteria .

Mechanism of Action

The mechanism of action of nybomycin primarily involves interference with bacterial cell wall synthesis and function. It targets specific enzymes involved in peptidoglycan biosynthesis, leading to cell lysis and death in susceptible bacteria. Additionally, it exhibits anti-dormant activity against mycobacteria, which is particularly relevant for treating infections like tuberculosis .

The compound's selectivity for fluoroquinolone-resistant strains highlights its potential as a therapeutic agent in an era where antibiotic resistance poses significant challenges .

Physical and Chemical Properties Analysis

Nybomycin exhibits several notable physical and chemical properties:

  • Solubility: It shows varying solubility in different solvents, which can influence its formulation for therapeutic use.
  • Stability: The compound's stability under various pH conditions has implications for its storage and administration.
  • Melting Point: Specific melting point data can provide insights into purity and crystallinity.

These properties are critical for understanding how nybomycin can be effectively utilized in clinical settings .

Applications

Nybomycin holds promise in various scientific applications:

  • Antimicrobial Therapy: Its primary application lies in treating infections caused by antibiotic-resistant bacteria.
  • Research Tool: As a model compound for studying antibiotic resistance mechanisms and developing new therapeutic strategies.
  • Synthetic Biology: Its biosynthetic pathway serves as a template for engineering microbial systems to produce novel antibiotics.

Ongoing research aims to optimize its production and enhance its efficacy against a broader range of pathogens .

Introduction to Nybomycin as a Reverse Antibiotic

Historical Discovery and Early Characterization of Nybomycin

Nybomycin was first isolated in 1955 from Streptomyces species cultures, marking the initial identification of this structurally unique antibiotic compound characterized by a pentacyclic benzo[g]quinoline-5,10-dione core [4] [9]. Despite early reports of its antibacterial properties, nybomycin received limited scientific attention for decades due to challenges in obtaining sufficient quantities for research—primarily stemming from low-yield fermentation processes (yielding merely 0.2–0.35 mg/L) and synthetically complex structures that hampered efficient laboratory production [4] [9]. The compound remained largely unexplored until the antibiotic resistance crisis renewed interest in unconventional antibacterial strategies. In 2015, researchers led by Hergenrother rediscovered nybomycin's distinctive activity profile against fluoroquinolone-resistant pathogens, sparking renewed investigation into its mechanism and potential therapeutic applications [4] [7]. This rediscovery coincided with growing recognition that soil Actinobacteria and human microbiota represent promising sources for novel antimicrobial compounds, including those with specialized activity against resistant bacteria [1] [8].

Conceptual Framework of "Reverse Antibiotics" in Antimicrobial Resistance (AMR) Mitigation

The "reverse antibiotic" concept represents a paradigm-shifting approach to antimicrobial therapy that exploits the evolutionary vulnerabilities of antibiotic-resistant bacteria. Unlike conventional antibiotics—which lose efficacy against resistant strains—reverse antibiotics exhibit selective activity specifically against pathogens that have acquired resistance mechanisms to other antibiotic classes [4] [10]. This phenomenon creates a potentially powerful evolutionary trap: Bacteria developing resistance to first-line antibiotics (e.g., fluoroquinolones) become susceptible to the reverse antibiotic. Crucially, when bacteria subsequently develop resistance to the reverse antibiotic, they often undergo back-mutations that serendipitously restore susceptibility to the original antibiotic [4] [7]. This cyclical susceptibility pattern theoretically enables clinicians to alternate between first-line antibiotics and reverse antibiotics, creating a sustainable therapeutic strategy that counters the conventional unidirectional progression toward pan-resistance.

Table 1: Key Differences Between Traditional and Reverse Antibiotics

CharacteristicTraditional AntibioticsReverse Antibiotics (Nybomycin class)
Primary ActivityAgainst susceptible strainsAgainst resistant mutants
Resistance DevelopmentReduces or eliminates efficacyMay restore susceptibility to other classes
Evolutionary PressureSelects for resistant mutantsSelects for back-mutants to susceptibility
Therapeutic StrategyMonotherapy or combinationCycling with primary antibiotics
Mutation ImpactConfer resistanceMay re-sensitize to previous antibiotics

Nybomycin exemplifies this revolutionary approach through its specific inhibition of DNA gyrase containing serine-to-leucine mutations (e.g., GyrA-S83L) that confer resistance to fluoroquinolones like ciprofloxacin [2] [7]. This precision targeting of mutant enzymes represents a fundamentally different strategy from broad-spectrum antibiotics and offers a promising pathway to circumvent established resistance mechanisms. The conceptual framework positions nybomycin and similar compounds as potential "resistance breakers" that could extend the clinical lifespan of existing antibiotic classes, particularly fluoroquinolones, which face rapidly escalating resistance rates globally [5] [10].

Nybomycin’s Role in Addressing Fluoroquinolone Resistance: Mechanisms and Implications

Fluoroquinolone resistance primarily arises through mutations in quinolone resistance-determining regions (QRDRs) of type II topoisomerases—DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE). These mutations, particularly the GyrA-S83L substitution (using E. coli numbering), disrupt a critical water-metal ion bridge that mediates fluoroquinolone binding, significantly reducing drug affinity [5] [10]. Nybomycin exploits this structural alteration through a distinct mechanism: It inhibits the ATPase activity of DNA gyrase by binding to a site different from the fluoroquinolone binding pocket, effectively turning the resistance mutation into a vulnerability [2] [7]. Biochemical studies demonstrate that nybomycin stabilizes a cleavage complex with DNA but produces predominantly single-stranded breaks (nicked DNA) rather than the double-stranded breaks characteristic of fluoroquinolone action [2].

The implications of this mechanistic distinction are profound:

  • Gram-Positive Selectivity: Initial studies established nybomycin's activity against fluoroquinolone-resistant Staphylococcus aureus (including MRSA) but not against wild-type strains, confirming its reverse antibiotic profile in Gram-positive pathogens [4] [7].
  • Gram-Negative Activity Expansion: Recent research reveals nybomycin inhibits both wild-type and mutant gyrase in Gram-negative bacteria when permeability barriers are overcome. In E. coli ΔtolC mutants (lacking the outer membrane efflux channel), nybomycin exhibited comparable MIC values (2.5 μg/mL) against both fluoroquinolone-sensitive strains and those with GyrA-S83L mutations—contrasting sharply with ciprofloxacin, which showed a 10-fold reduced activity against the mutant [2] [7].
  • Topoisomerase IV Targeting: Evidence suggests nybomycin may preferentially target topoisomerase IV over DNA gyrase in certain Gram-negative bacteria, indicating potential species-specific variations in its primary enzyme target [2].

Table 2: Enzymatic Inhibition Profile of Nybomycin Against Bacterial Topoisomerases

Enzyme TargetOrganismFluoroquinolone-Resistance StatusNybomycin InhibitionKey Findings
DNA GyraseS. aureusGyrA-S83L mutantYes (IC₅₀ = 1.2 μM)No inhibition of wild-type enzyme
DNA GyraseE. coliWild-typeYes (IC₅₀ = 4.5 μM)Linear DNA formation at 2 μM
DNA GyraseE. coliGyrA-S83L mutantYes (IC₅₀ = 5.1 μM)Similar potency to wild-type
Topoisomerase IVE. coliWild-typeYes (Higher potency than gyrase)Primary target suspected in Gram-negatives
Human Topo IIαN/AN/AYesExplains observed cytotoxicity

The synthetic accessibility of nybomycin derivatives presents both challenges and opportunities. Recent advances have established more efficient synthetic routes (improving from <1% to ~11% overall yield) enabling the production of novel analogs with improved pharmacological properties [4] [9]. Structure-activity relationship (SAR) studies indicate that modifications at the C2 and C3 positions significantly impact antibacterial activity and solubility. Notably, certain synthetic derivatives retain selective activity against fluoroquinolone-resistant Gram-positive pathogens while demonstrating expanded spectrum activity against some Gram-negative species, suggesting potential for broader therapeutic applications [4] [9]. However, significant challenges remain regarding nybomycin's limited aqueous solubility and off-target inhibition of human topoisomerase IIα—a property that likely contributes to cytotoxicity observed in mammalian cells and must be addressed through further medicinal chemistry optimization [4] [7].

The emerging understanding of nybomycin's mechanism illuminates its potential role in combating fluoroquinolone resistance. By targeting mutant enzymes that have evaded conventional therapeutics and potentially driving resistance evolution toward susceptibility restoration, nybomycin exemplifies how mechanistic insights into resistance can be leveraged to develop innovative countermeasures against AMR. Future research focusing on derivative optimization (particularly for Gram-negative activity and reduced human topoisomerase inhibition) and combination therapy strategies with fluoroquinolones may unlock the full potential of this reverse antibiotic approach.

Properties

CAS Number

26326-47-6

Product Name

Nybomycin

IUPAC Name

6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3

InChI Key

HKMUGCUFXWTNSP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C

Synonyms

nybomycin

Canonical SMILES

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.